molecular formula C8H14N2O4 B12675266 Piperazine fumarate CAS No. 4598-64-5

Piperazine fumarate

Cat. No.: B12675266
CAS No.: 4598-64-5
M. Wt: 202.21 g/mol
InChI Key: LCXSXBYYVYTYDY-WLHGVMLRSA-N
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Description

Piperazine fumarate is a salt form of piperazine, a heterocyclic organic compound characterized by a six-membered ring containing two nitrogen atoms at opposite positions (1,4-diazacyclohexane) . This compound is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. In scientific research, piperazine derivatives are recognized as a privileged scaffold in medicinal chemistry due to their wide range of biological activities . The piperazine ring is a key structural component in numerous therapeutically active molecules, contributing to properties such as improved aqueous solubility and the ability to fine-tune a molecule's electronic and steric characteristics . Its primary, well-documented mechanism of action is as a GABA receptor agonist . By binding to and activating GABA-gated chloride channels in the muscle membranes of susceptible organisms, piperazine induces a hyperpolarizing influx of chloride ions. This leads to flaccid paralysis of the organism, which is then expelled through normal peristaltic activity . This specific action established its historical use as an anthelmintic, and it remains a valuable tool for parasitology research . Beyond antiparasitic research, the piperazine core is integral to the development of compounds with diverse pharmacological activities. These include antipsychotic, antidepressant, anticonvulsant, antihistaminic, and anticancer properties . Furthermore, piperazine and its derivatives are versatile intermediates and building blocks in organic synthesis and the production of specialty chemicals . Researchers utilize this compound as a key starting material or intermediate in the design and synthesis of novel compounds for various research applications, including drug discovery and chemical biology.

Properties

CAS No.

4598-64-5

Molecular Formula

C8H14N2O4

Molecular Weight

202.21 g/mol

IUPAC Name

(E)-but-2-enedioic acid;piperazine

InChI

InChI=1S/C4H10N2.C4H4O4/c1-2-6-4-3-5-1;5-3(6)1-2-4(7)8/h5-6H,1-4H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

LCXSXBYYVYTYDY-WLHGVMLRSA-N

Isomeric SMILES

C1CNCCN1.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CNCCN1.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Piperazine Fumarate and Its Derivatives

Foundational Strategies for Piperazine (B1678402) Ring System Construction

The construction of the piperazine ring system is a fundamental step in the synthesis of piperazine-containing compounds. Over the years, a variety of synthetic strategies have been developed, ranging from classical approaches to more modern, asymmetric methods that allow for precise control over the stereochemistry of the final product.

Classical Synthetic Approaches and Challenges

Classical methods for synthesizing the piperazine ring often involve the cyclization of appropriate precursors. One of the most common industrial methods is the reaction of ethanolamine with ammonia over a catalyst, which also produces ethylenediamine as a significant byproduct. Another approach involves the reaction of 1,2-dichloroethane with ammonia. While these methods are effective for producing large quantities of unsubstituted piperazine, they often lack regioselectivity and can lead to the formation of multiple byproducts, necessitating extensive purification steps.

A significant challenge in classical piperazine synthesis is the control of substitution patterns. The majority of piperazine-containing drugs feature substituents primarily at the nitrogen atoms, a consequence of the high nucleophilicity of the secondary amines within the piperazine ring. Direct substitution on the carbon atoms of the ring is often difficult to achieve through classical methods, limiting the structural diversity of accessible piperazine derivatives. Furthermore, many classical syntheses are not amenable to the creation of chiral, carbon-substituted piperazines, which are of increasing interest in modern drug discovery.

MethodDescriptionChallenges
Ammoniation of EthanolamineReaction of ethanolamine with ammonia over a catalyst.Produces significant amounts of ethylenediamine as a byproduct; lacks regioselectivity.
Reaction of 1,2-Dichloroethane with AmmoniaCyclization reaction to form the piperazine ring.Can lead to multiple byproducts; difficult to control substitution patterns.

Innovations in Asymmetric Synthesis of Carbon-Substituted Piperazines

Recognizing the limitations of classical approaches, significant research has focused on the development of asymmetric methods for the synthesis of carbon-substituted piperazines. acs.org This is driven by the understanding that introducing substituents on the carbon backbone of the piperazine ring can significantly impact the pharmacological properties of a molecule. nih.gov Asymmetric synthesis allows for the preparation of enantiomerically pure piperazine derivatives, which is crucial as different enantiomers of a chiral drug can have vastly different biological activities.

Innovations in this area include the use of chiral auxiliaries, chiral catalysts, and stereoselective cyclization reactions. For instance, the diastereoselective alkylation of chiral piperazinones, followed by reduction, can provide access to a variety of optically active C-substituted piperazines. Another powerful strategy involves the enantioselective addition of nucleophiles to chiral imines or iminium ions derived from piperazine precursors.

More recent advancements have focused on transition-metal-catalyzed reactions, such as asymmetric hydrogenation, hydroamination, and C-H functionalization, to introduce chirality and carbon substituents with high levels of control. drug-dev.com These methods offer more efficient and versatile routes to complex piperazine structures that were previously difficult to obtain. The development of these innovative asymmetric syntheses is crucial for exploring the untapped chemical space of carbon-substituted piperazines and their potential as novel therapeutic agents. nih.gov

Derivatization and Salt Formation Techniques for Piperazine Fumarate (B1241708) Analogs

Once the piperazine ring is constructed, further modifications are often necessary to fine-tune the properties of the molecule. These modifications include the introduction of various substituents at the nitrogen and carbon atoms, as well as the formation of salts to improve properties such as solubility and stability.

N-Alkylation and N-Arylation Strategies for Piperazine Nuclei

The most common derivatization of the piperazine nucleus involves the substitution at one or both of its nitrogen atoms. N-alkylation and N-arylation are fundamental transformations that allow for the introduction of a wide range of functional groups.

N-Alkylation is typically achieved by reacting piperazine or a mono-substituted piperazine with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to control the degree of alkylation and minimize the formation of quaternary ammonium (B1175870) salts. Reductive amination, which involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent, is another widely used and efficient method for N-alkylation. This method is particularly useful for introducing more complex alkyl groups.

N-Arylation strategies often employ transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful reaction allows for the formation of a carbon-nitrogen bond between the piperazine nitrogen and an aryl halide or triflate. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and tolerating a broad range of functional groups on both the piperazine and the aryl partner. Nucleophilic aromatic substitution (SNAr) can also be used for N-arylation when the aromatic ring is sufficiently electron-deficient.

ReactionReagentsKey Features
N-AlkylationAlkyl halide, baseStraightforward, but can lead to over-alkylation.
Reductive AminationAldehyde/ketone, reducing agentHigh efficiency, good for complex alkyl groups.
Buchwald-Hartwig AminationAryl halide/triflate, palladium catalyst, ligand, baseVersatile, tolerates a wide range of functional groups.
Nucleophilic Aromatic Substitution (SNAr)Electron-deficient aryl halideSuitable for specific substrates.

Carbon-Position Functionalization and Polycyclic Integration Approaches

While N-substitution is prevalent, functionalization at the carbon positions of the piperazine ring offers a pathway to novel and structurally diverse analogs. drug-dev.com Direct C-H functionalization has emerged as a powerful tool in this regard. These methods, often employing transition metal catalysts or photoredox catalysis, enable the direct introduction of substituents onto the carbon framework of the piperazine ring, avoiding the need for pre-functionalized starting materials. drug-dev.com

Another approach to creating complex piperazine derivatives is through their integration into polycyclic systems. This can be achieved through intramolecular cyclization reactions of appropriately substituted piperazine precursors. For example, a piperazine with a reactive side chain can undergo cyclization to form a fused or bridged bicyclic system, significantly altering the three-dimensional shape and rigidity of the molecule. These polycyclic piperazine analogs can exhibit unique pharmacological profiles due to their constrained conformations.

Targeted Fumarate Salt Crystallization and Solid Form Control Investigations

The final step in the preparation of piperazine fumarate is the formation of the fumarate salt and the control of its solid form. Salt formation is a critical step in drug development as it can significantly influence a compound's solubility, stability, hygroscopicity, and bioavailability. Fumaric acid is a common choice for salt formation due to its dicarboxylic nature and its acceptance as a pharmaceutically safe counterion.

Targeted fumarate salt crystallization involves dissolving the piperazine derivative and fumaric acid in a suitable solvent or solvent mixture and inducing crystallization through methods such as cooling, evaporation, or the addition of an anti-solvent. The choice of solvent is crucial as it can influence the resulting crystal form (polymorph), which can have different physical properties.

Solid form control is a key aspect of this process and involves a thorough investigation to identify all possible solid forms, including polymorphs, solvates, and hydrates. This is often achieved through a process called solid form screening, where crystallization is attempted under a wide range of conditions. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are used to characterize the different solid forms. The goal is to identify the most stable and developable solid form of the this compound salt for pharmaceutical applications. The formation of co-crystals, where both the piperazine derivative and fumaric acid exist as neutral molecules in the crystal lattice, is also a possibility that is explored during these investigations. acs.org

TechniquePurpose in Solid Form Control
X-ray Powder Diffraction (XRPD)To identify and differentiate between different crystal forms (polymorphs).
Differential Scanning Calorimetry (DSC)To determine the melting point and thermal stability of different solid forms.
Thermogravimetric Analysis (TGA)To assess the presence of solvates or hydrates by measuring weight loss upon heating.
Solid Form ScreeningA systematic approach to discover various solid forms of a compound.

Methodological Advancements in Piperazine Synthesis

The synthesis of piperazine and its derivatives has been significantly advanced by the adoption of modern techniques that offer improvements in efficiency, safety, and environmental impact over traditional methods. These advancements are crucial in medicinal chemistry, where piperazine rings are a common feature in many pharmacologically active compounds. nih.gov

Microwave-Assisted Organic Synthesis (MAOS) in Piperazine Chemistry

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in synthetic organic chemistry, offering significant advantages over conventional heating methods. rsc.orgchemicaljournals.com This technique utilizes microwave energy to heat reactions, which can lead to dramatic reductions in reaction times, from hours or days to minutes or seconds. chemicaljournals.comnih.gov The process involves the direct interaction of microwaves with polar molecules in the reaction mixture, resulting in rapid and uniform heating. rsc.orgnih.gov This efficiency often translates to higher product yields, improved purity, and cleaner reactions with fewer side products. rsc.orgchemicaljournals.com

The application of MAOS has been particularly beneficial in the synthesis of nitrogen-containing heterocycles like piperazine, which are prevalent in medicinal chemistry. rsc.org The rapid and controlled heating provided by microwave irradiation can overcome the high activation energies often required for these syntheses, leading to more efficient processes. rsc.orgchemicaljournals.com

A comparative study on the synthesis of 1,3,5-triazine derivatives incorporating piperazine substituents highlighted the benefits of MAOS. nih.gov When compared to conventional heating methods, the microwave-assisted approach resulted in a significant increase in product yield and a 90-95% reduction in reaction time. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Piperazine Derivatives nih.gov

Synthesis Method Reaction Time Product Yield
Conventional Heating Hours to Days Moderate

The advantages of MAOS extend to its environmental friendliness, often referred to as a "green chemistry" approach. chemicaljournals.com The reduced reaction times and increased efficiency lead to lower energy consumption. chemicaljournals.com Furthermore, the ability to perform reactions under solvent-free conditions or with environmentally benign solvents minimizes the generation of hazardous waste. chemicaljournals.comresearchgate.net

Continuous Flow Reactor Applications for Piperazine Derivative Synthesis

Continuous flow chemistry represents another significant advancement in the synthesis of piperazine derivatives, offering enhanced control, safety, and scalability compared to traditional batch processing. nih.govnih.gov In a continuous flow system, reagents are continuously pumped through a reactor where the reaction occurs, and the product is collected at the outlet. rsc.org This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and reproducibility. nih.gov

The excellent heat and mass transfer characteristics of flow reactors enable the use of highly exothermic or rapid reactions that can be difficult to control in batch reactors. nih.gov This improved safety profile is a key driver for the adoption of continuous flow technology in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs), including those containing piperazine moieties. nih.govresearchgate.net

One notable application is the development of a continuous-flow method for the C-N bond formation in the synthesis of a key intermediate for a medicinally relevant piperazine derivative. mdpi.com This process involved a two-step sequence consisting of a selective ester reduction followed by a reductive amination. mdpi.com The reductive amination step, which forms the piperazine ring, was optimized using a continuous-flow hydrogenation reactor (H-Cube®). mdpi.com

Table 2: Optimization of Reductive Amination in Continuous Flow Synthesis mdpi.com

Catalyst Temperature (°C) Conversion
5% Pd/C 50 Low
5% Pd/C 80 Moderate
5% Pt/C 25 Low
5% Pt/C 50 High

| 5% Pt/C | 80 | Full |

The optimized conditions using a 5% Pt/C catalyst at 80 °C resulted in full conversion and high selectivity. mdpi.com This demonstrates the ability of continuous flow systems to be finely tuned to maximize reaction efficiency.

Furthermore, the synthesis of the piperazine ring in the drug vortioxetine was investigated under continuous flow conditions. researchgate.net The batch process for this step required a long reaction time (27 hours) at high temperatures (130–135 °C) and resulted in significant side-product formation. researchgate.net In contrast, the continuous flow process, after optimization, achieved high yield and purity at a higher temperature (190 °C) but with a much shorter residence time of 30 minutes. researchgate.net The modular nature of flow chemistry also allows for the "telescoping" of multiple reaction steps into a single, continuous process, which can significantly streamline the synthesis of complex molecules. nih.gov

Advanced Analytical Techniques for Characterization and Quantification of Piperazine Fumarate

Chromatographic Separations and Spectroscopic Detection Platforms

Chromatographic techniques, often coupled with powerful spectroscopic detectors, form the cornerstone of piperazine (B1678402) fumarate (B1241708) analysis. These methods offer high sensitivity and selectivity, enabling the separation and identification of piperazine from complex mixtures.

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as a primary tool for the sensitive and selective quantification of piperazine. This technique is particularly valuable for analyzing piperazine residues in various biological and environmental samples. In many applications, piperazine is analyzed in its free base form, which can be challenging due to its low molecular weight and lack of a strong chromophore. researchgate.net However, LC-MS/MS overcomes this by offering direct detection with high sensitivity. researchgate.net

For instance, a UPLC-MS/MS method has been developed for the direct analysis of piperazine residues in animal tissues without the need for derivatization. researchgate.net This method utilizes a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode. researchgate.netscienceasia.org The most sensitive mass transition identified for piperazine is from a precursor ion of m/z 87.1 to a product ion of m/z 44.1. researchgate.netresearchgate.net Method validation has demonstrated excellent linearity in the range of 1–200 μg/kg with a coefficient of determination (R²) of 0.9995. researchgate.net

The development of LC-MS/MS methods often involves careful optimization of chromatographic conditions and sample preparation. For example, protein precipitation with acetonitrile (B52724) is a common extraction method for plasma samples, followed by separation on a C18 column. nih.gov The use of an internal standard, such as piperazine-d8, is recommended to ensure accuracy and precision. fda.gov.tw

Key LC-MS/MS Parameters for Piperazine Analysis:

Ionization Mode: Electrospray Ionization (ESI) in positive mode is highly sensitive for piperazine. scienceasia.orggoogle.com

Mass Transition (MRM): The transition from m/z 87.1 to 44.1 is commonly used for quantification. researchgate.netresearchgate.net

Column: C18 columns are frequently used for separation. scienceasia.orgnih.gov

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) is typical. nih.govgoogle.com

Gas Chromatography (GC) and Hyphenated Techniques in Piperazine Analysis

Gas chromatography (GC) offers another robust platform for piperazine analysis, especially when coupled with mass spectrometry (GC-MS). However, due to the polar nature and low volatility of piperazine, derivatization is often required to improve its chromatographic behavior and detection sensitivity. scienceasia.orgnih.gov

Common derivatization reagents for piperazine in GC analysis include:

Chloroformates: Ethyl- and isobutyl-chloroformate have been successfully used, allowing for detection limits in urine of approximately 20 ng/ml with a nitrogen-selective detector and 1 ng/ml with a mass-selective detector. scienceasia.orgnih.gov

Acetic Anhydride: This reagent has been employed for the derivatization of piperazine in chicken and pig tissues, followed by GC-EI/MS/MS analysis. google.comnih.gov This method has shown average recoveries of 77.46–96.26%. nih.gov

Trifluoroacetic Anhydride (TFAA): Used in the analysis of piperazine designer drugs, this derivatization agent allows for quantification in plasma, urine, and cell culture medium. scholars.direct

The choice of column is also critical for successful GC separation. A DB-17 column has been shown to effectively separate piperazine and its methylated derivatives. researchgate.net For industrial ethyleneamine samples containing piperazine, an Rtx®-5 Amine column has been utilized. scribd.com

Ultraviolet-Visible (UV-Vis) and Electrochemical Detection in High-Performance Liquid Chromatography (HPLC)

While piperazine itself has weak UV absorption, HPLC with UV-Vis detection can be employed after derivatization to introduce a chromophore. scienceasia.orgjocpr.com A common derivatizing agent is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which reacts with piperazine to form a stable, UV-active derivative detectable at 340 nm. jocpr.com This method has been validated for linearity, precision, and accuracy in the range of 30 to 350 ppm. jocpr.com

Electrochemical detection (ECD) provides a highly sensitive alternative for HPLC analysis of piperazine and its derivatives, often without the need for derivatization. acs.orgrsc.org An innovative HPLC-ECD method utilizes a spark-generated nickel oxide nanoparticle-modified carbon fiber microelectrode. acs.orgresearchgate.net This modification exhibits an electrocatalytic effect on the oxidation of the piperazine moiety, shifting the peak potential and enhancing sensitivity. acs.orgsemanticscholar.org This technique has achieved limits of detection in the nanomolar range for various piperazine antihistamine drugs. acs.orgnih.gov

Advanced Spectroscopic Methods for Structural Elucidation and Polymorphism Research

Beyond quantification, advanced spectroscopic techniques are indispensable for the structural elucidation of piperazine fumarate and the investigation of its polymorphic forms. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the structure of piperazine derivatives and identify potential impurities. tandfonline.comnih.gov

For instance, in the analysis of quetiapine (B1663577) fumarate, a drug containing a piperazine moiety, various impurities were identified and characterized using a combination of MS, IR, and NMR. tandfonline.comnih.gov The formation of cocrystals, which can alter the physicochemical properties of a drug, can be studied using Fourier transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffractometry (XRD). researchgate.net These methods provide detailed information on the interactions between the active pharmaceutical ingredient and the co-former, such as the formation of hydrogen bonds.

Quantitative Analysis and Method Validation Protocols for this compound

The validation of analytical methods for this compound is critical to ensure reliable and accurate results. Validation protocols are typically established in accordance with guidelines from bodies like the International Council for Harmonisation (ICH). eurasianjournals.com

A comprehensive method validation includes the following parameters:

Linearity and Range: The method should demonstrate a linear relationship between the concentration of the analyte and the instrumental response over a specified range. For example, HPLC-UV methods for derivatized piperazine have shown linearity from 30 to 350 ppm. jocpr.com

Accuracy: This is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. Recoveries for piperazine analysis typically range from 80% to 110%. jocpr.comnih.gov

Precision: Evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision), and expressed as the relative standard deviation (RSD). For many validated methods, the RSD is below 5%. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. eurasianjournals.com For trace analysis of piperazine residues, LOQs in the low µg/kg range have been achieved. scienceasia.orgqascf.com

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. eurasianjournals.com

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. jocpr.com

Below is an interactive data table summarizing validation parameters from various studies.

Analytical TechniqueMatrixLinearity RangeLODLOQRecovery (%)RSD (%)Reference
HPLC-UV (derivatized)API30 - 350 ppm30 ppm90 ppm104.87 - 108.06< 4.0 jocpr.com
HPLC-FLD (derivatized)Animal Products20 - 120 ng/g-20 ng/g80.5 - 97.30.83 - 6.87 nih.gov
LC-MS/MSChicken Muscle1 - 200 µg/kg0.3 µg/kg1.0 µg/kg76.247.08 - 9.16 scienceasia.org
GC-MS (derivatized)Urine30 - 3000 ng/ml1 ng/ml--~6 nih.gov
HPLC-ECDPlasmaup to 5 µmol/L3.8 - 120 nmol/L--- acs.orgnih.gov

Trace Analysis and Environmental Monitoring Methodologies for Piperazine Residues

The detection of trace levels of piperazine is crucial for environmental monitoring, as it can be released into the environment from industrial applications such as carbon capture systems. canada.ca Piperazine is expected to partition to water if released and is not stable in the air. canada.ca

Sensitive analytical methods are required to monitor its presence in environmental matrices like water and soil. LC-MS/MS is a preferred technique for this purpose due to its high sensitivity and specificity. For instance, a method for quantifying N-nitrosopiperazine, a potential degradation product, in treated wastewater utilized hydrophilic interaction liquid chromatography-mass spectrometry (HILIC-MS) and achieved low limits of detection. scholaris.ca

Bio-indicator systems, such as snails, can also be used to monitor the impact of environmental pollutants like piperazine. researchgate.net Changes in the snails' metabolic activities and behavior can serve as biomarkers for environmental contamination. researchgate.net The development of robust and sensitive analytical methods is essential for supporting these biomonitoring studies and assessing the potential ecological risks associated with piperazine. europa.eu

Mechanistic Investigations of Piperazine and Its Fumarate Derivatives in Biological Systems

Elucidation of Molecular Targets and Signal Transduction Pathways

The biological effects of piperazine (B1678402) and its derivatives, including piperazine fumarate (B1241708), are rooted in their interactions with specific molecular targets, which in turn modulate various signal transduction pathways. Research has focused on understanding these interactions to clarify their therapeutic actions and potential side effects.

A notable application of a fumarate-based chemical handle involves its use in creating molecular glue degraders. By attaching this handle to protein-targeting ligands that have piperazine or morpholine (B109124) groups, researchers have been able to induce the degradation of target proteins across different classes, such as kinases, phosphodiesterases, and transcriptional activators. acs.org This innovative approach highlights the versatility of the fumarate moiety in designing novel therapeutic agents. acs.org

Neurotransmitter Receptor Agonism and Antagonism Studies (e.g., GABAergic, Serotonergic Systems)

The interaction of piperazine and its derivatives with neurotransmitter systems, particularly the GABAergic and serotonergic systems, is a key area of investigation. These interactions are fundamental to their effects on both host and parasite systems.

GABAergic System:

Piperazine and its compounds exert their primary anthelmintic effect by acting as agonists for gamma-aminobutyric acid (GABA) receptors. drugbank.combiologymedjournal.comwikipedia.orgmespharmacy.orgpatsnap.com This agonistic action on the inhibitory GABA receptors leads to hyperpolarization of the parasite's muscle cells, resulting in a flaccid paralysis. drugbank.combiologymedjournal.com Once paralyzed, the worms are unable to maintain their position in the host's intestinal lumen and are expelled by normal peristaltic activity. drugbank.compatsnap.com The selectivity of piperazine for helminths is attributed to the fact that vertebrates primarily utilize GABA in the central nervous system, and the GABA receptors in helminths are a different isoform. wikipedia.orgpediatriconcall.com

However, some piperazine derivatives have been shown to act as antagonists at the human α1β2γ2 GABAA receptor. nih.gov This antagonistic action could lead to an increase in catecholamine levels, which may contribute to adverse effects observed during overdoses. nih.gov Studies on various piperazine derivatives revealed that their potency as GABAA receptor antagonists varies depending on their chemical structure, with chlorophenylpiperazines being the most potent. nih.gov

The modulation of GABAA receptors is not limited to simple agonism or antagonism. For instance, piperine (B192125), a natural compound, and its synthetic derivatives have been shown to modulate GABAA receptors. core.ac.uknih.gov By modifying the piperidine (B6355638) moiety of piperine, researchers have synthesized derivatives with enhanced potency and efficiency as GABAA receptor modulators, some of which show promise for anxiolytic effects without interacting with the TRPV1 receptor. core.ac.uknih.govgoogle.com

Serotonergic System:

Arylpiperazine derivatives are a significant class of compounds known to interact with serotonin (B10506) (5-HT) receptors. acs.org These derivatives can act as agonists, partial agonists, or antagonists at different 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7 receptors. acs.orgscienceopen.comtandfonline.comoup.com

The specific activity of these derivatives is highly dependent on their chemical structure, including the nature and position of substituents on the aryl ring and the length of the linker connecting it to the piperazine core. acs.orgscienceopen.com For example, modifications to the arylpiperazine structure can lead to compounds with dual 5-HT7/5-HT1A receptor agonist properties or mixed 5-HT7 agonist/5-HT1A agonist/5-HT2A antagonist profiles. acs.org

Research has shown that arylpiperazine ligands of the 5-HT1A receptor can preferentially activate the cAMP signaling pathway over the recruitment of β-arrestin-2, demonstrating functional selectivity. researchgate.net This biased agonism offers the potential for developing drugs with more specific therapeutic effects and fewer side effects. researchgate.net

Furthermore, the interaction between different neurotransmitter systems is also a crucial factor. For instance, histamine (B1213489) H3 receptors have been found to inhibit the release of serotonin in the substantia nigra pars reticulata, highlighting the complex interplay between different aminergic systems in the brain. jneurosci.org

The following table summarizes the effects of various piperazine derivatives on GABAergic and serotonergic receptors:

Compound/Derivative ClassReceptor SystemObserved EffectReference
PiperazineGABAAgonist, leading to paralysis in parasites drugbank.combiologymedjournal.comwikipedia.orgmespharmacy.orgpatsnap.com
ChlorophenylpiperazinesGABAAAntagonist nih.gov
Piperine DerivativesGABAAModulator, with potential for anxiolytic effects core.ac.uknih.govgoogle.com
Arylpiperazine DerivativesSerotonin (5-HT1A, 5-HT2A, 5-HT7)Agonist, Partial Agonist, or Antagonist depending on structure acs.orgscienceopen.comtandfonline.comoup.com
Arylpiperazine Ligands5-HT1APreferential activation of cAMP signaling researchgate.net

Enzyme Inhibition Mechanisms (e.g., Monoamine Oxidase-A, Acetylcholinesterase, Phosphodiesterase 1, Glycosidases)

Piperazine and its fumarate derivatives have been investigated for their ability to inhibit various enzymes, a mechanism that contributes to their therapeutic and biological activities.

Monoamine Oxidase (MAO) Inhibition:

Certain piperazine derivatives have been identified as inhibitors of monoamine oxidase (MAO), an enzyme crucial for the metabolism of monoamine neurotransmitters. nih.gov For instance, piperine has been shown to inhibit both MAO-A and MAO-B. nih.gov Synthetic thiazolylhydrazine-piperazine derivatives have demonstrated selective and potent inhibition of MAO-A, with some compounds showing greater potency than the reference inhibitors moclobemide (B1677376) and clorgiline. mdpi.com Molecular docking studies suggest that these compounds bind effectively to the active site of the MAO-A enzyme. mdpi.com

Acetylcholinesterase (AChE) Inhibition:

While not a primary mechanism for piperazine itself, some derivatives of related compounds have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. researchgate.netnih.gov For example, certain ellagic acid derivatives have been found to inhibit AChE, and some of these also inhibit MAO-B, making them potential dual-targeting inhibitors for conditions like Alzheimer's disease. nih.gov

Other Enzyme Inhibition:

Piperazine derivatives have also been explored as inhibitors of other enzymes. For example, a series of piperazine analogs were synthesized and evaluated as inhibitors of thymidine (B127349) phosphorylase, an enzyme implicated in tumor angiogenesis. nih.gov All tested analogs showed potent inhibitory activity. nih.gov Similarly, piperazine derivatives have been synthesized and studied as potent inhibitors of urease, an enzyme associated with Helicobacter pylori infections. nih.gov

The following table provides a summary of the enzyme inhibitory activities of piperazine and its derivatives:

Derivative ClassTarget EnzymeInhibition ProfileReference
PiperineMonoamine Oxidase (MAO-A and MAO-B)Inhibitor nih.gov
Thiazolylhydrazine-piperazine derivativesMonoamine Oxidase-A (MAO-A)Selective and potent inhibitor mdpi.com
Ellagic acid derivativesAcetylcholinesterase (AChE) and MAO-BDual inhibitor nih.gov
Piperazine analogsThymidine PhosphorylasePotent inhibitor nih.gov
Piperazine derivativesUreasePotent inhibitor nih.gov

Investigations into Selective Biological Action and Host-Parasite Interactions

The primary therapeutic application of piperazine is as an anthelmintic agent, and its selective action against parasites is a key aspect of its clinical utility. drugbank.comwikipedia.org This selectivity arises from differences in the biochemistry and physiology between the host and the parasite. wikipedia.orgpediatriconcall.comparasite-journal.org

The primary mechanism of piperazine's anthelmintic action is its effect on the parasite's neuromuscular system. biologymedjournal.comwikipedia.orgpatsnap.com As previously discussed, piperazine acts as a GABA agonist, causing a flaccid paralysis in susceptible helminths. drugbank.combiologymedjournal.comwikipedia.org This effect is selective because the isoform of the GABA receptor in these parasites is different from that in their vertebrate hosts. wikipedia.orgpediatriconcall.com Vertebrates primarily utilize GABA as a neurotransmitter in the central nervous system, which is protected by the blood-brain barrier, further contributing to the selective toxicity of piperazine towards the parasites residing in the gastrointestinal tract. pediatriconcall.com

The interaction between piperazine and other anthelmintic drugs is also an important consideration. For instance, concurrent use of pyrantel (B1679900) can antagonize the mode of action of piperazine. patsnap.compediatriconcall.com This highlights the need to understand the specific mechanisms of different anthelmintic agents to avoid antagonistic interactions and ensure effective treatment.

Studies on the mode of action of various anthelmintics, including piperazine, have been instrumental in elucidating the biochemical peculiarities of helminths. parasite-journal.org These investigations have not only improved our understanding of how these drugs work but have also provided valuable insights into the unique biological systems of parasites, which can be exploited for the development of new and more effective treatments. parasite-journal.org

Structure-Activity Relationship (SAR) Elucidation for Piperazine Fumarate Analogs

The biological activity of piperazine derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the piperazine scaffold influence their therapeutic effects and for designing new compounds with improved potency and selectivity.

SAR studies on piperazine derivatives have revealed several key insights:

Substituents on the Phenyl Ring: In arylpiperazine derivatives, the nature and position of substituents on the phenyl ring significantly impact their affinity for serotonin receptors. acs.orgscienceopen.com For instance, substituents in the ortho or meta position of the phenyl ring have a decisive effect on the affinity for 5-HT1A receptors. scienceopen.com

Linker Length: The length of the linker connecting the aryl group to the piperazine ring can also influence receptor binding, although in some cases, its effect is less pronounced than that of the aryl substituents. core.ac.ukscienceopen.com

Piperazine Ring Modifications: Replacing the piperidine moiety in compounds like piperine with other groups, such as N,N-dipropyl or N,N-dibutyl, can significantly increase the efficiency and potency of GABAA receptor modulation. core.ac.uk

Enzyme Inhibition: For enzyme inhibitors, the substitutions on the phenyl ring of piperazine derivatives are a primary determinant of their inhibitory potential against enzymes like urease and thymidine phosphorylase. nih.govnih.gov

The following table summarizes key SAR findings for piperazine derivatives:

Derivative ClassStructural ModificationImpact on ActivityReference
Arylpiperazine DerivativesSubstituent position on the phenyl ringDecisive for 5-HT1A receptor affinity scienceopen.com
Piperine DerivativesReplacement of the piperidine moietyIncreased efficiency and potency at GABAA receptors core.ac.uk
Piperazine-based Urease InhibitorsSubstitution on the phenyl ringDetermines inhibitory potential nih.gov
Piperazine-based Thymidine Phosphorylase InhibitorsSubstitution on the phenyl ringDetermines inhibitory potential nih.gov

These SAR studies provide a rational basis for the design and synthesis of new this compound analogs with optimized pharmacological profiles.

Research on Therapeutic Applications of Piperazine Fumarate Derivatives

Anthelmintic Research and Parasite Neuromuscular Physiology

Piperazine (B1678402) and its derivatives have a long-standing history in anthelmintic research, primarily for treating infections caused by roundworms (ascariasis) and pinworms (enterobiasis). biologymedjournal.comdrugbank.com Their mechanism of action is centered on the neuromuscular system of helminths. wikipedia.orgsaskoer.ca

The primary mode of action for piperazine derivatives is the paralysis of the parasites, which facilitates their expulsion from the host's body. drugbank.comwikipedia.org This paralytic effect is achieved through the compound's interaction with the parasite's nervous system. Specifically, piperazine acts as a gamma-aminobutyric acid (GABA) receptor agonist. apollopharmacy.intruemeds.inpediatriconcall.com By binding to and activating these receptors on the muscle cells of the worms, piperazine enhances the inhibitory effects of GABA. patsnap.com This leads to a state of hyperpolarization in the muscle cell membranes, resulting in reduced excitability and a flaccid paralysis of the worm's body wall muscles. truemeds.inpatsnap.com

Once paralyzed, the worms are unable to maintain their position within the host's gastrointestinal tract and are subsequently expelled by the natural peristaltic movements of the intestines. saskoer.capatsnap.com The selectivity of piperazine for helminths is attributed to the fact that vertebrates primarily utilize GABA in the central nervous system, and the GABA receptors in helminths are a different isoform from those in vertebrates. wikipedia.orgpediatriconcall.com

It's important to note that piperazine is more effective against mature worms than against the larval and immature stages that may be migrating through the host's tissues. saskoer.ca This necessitates repeated treatments to eradicate the entire lifecycle of the parasite. saskoer.ca Diethylcarbamazine, a piperazine derivative, has also been used for preventing heartworm, hookworm, and roundworm infections in animals. saskoer.ca

Research in Neurological Disorders

Studies on Antidepressant and Anxiolytic Activity

Several studies have explored the potential of piperazine derivatives as antidepressant and anxiolytic agents. Research has focused on their interaction with various neurotransmitter systems in the brain, particularly the serotonergic system.

One study synthesized and evaluated a series of N-(2-methoxyphenyl)piperazine derivatives for their affinity to serotonergic receptors. nih.gov The compounds showed high affinity for 5-HT1A and 5-HT7 receptors, with one derivative, 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride, demonstrating significant antidepressant-like activity in animal models at a low dose. nih.gov Another investigation into 2-methoxyphenylpiperazine derivatives, such as HBK-10, revealed a high affinity for 5-HT1A and dopaminergic D2 receptors, suggesting a potential dual mechanism for antidepressant effects. mdpi.com

Further research has focused on designing piperazine derivatives that target the 5-HT1A receptor/brain-derived neurotrophic factor (BDNF)/protein kinase A (PKA) pathway. tandfonline.comtandfonline.com A specific compound, 6a, was found to have a high affinity for the 5-HT1A receptor, significantly increase serotonin (B10506) levels in the brain, and reverse the reduced expression of 5-HT1A, BDNF, and PKA in a mouse model of depression. tandfonline.comtandfonline.com

Piperazine-substituted oxadiazoles (B1248032) have also been designed and evaluated for their potential as CNS-active antidepressants. cuestionesdefisioterapia.com Two compounds, VSM 3 and VSM 6, showed strong binding affinities to the human monoamine oxidase-A (hMAO-A) enzyme and significantly reduced immobility time in behavioral tests, indicating antidepressant-like effects. cuestionesdefisioterapia.com

Research into Neurodegenerative Conditions (e.g., Alzheimer's Disease)

The potential of piperazine derivatives in the context of neurodegenerative diseases, particularly Alzheimer's disease, has been an active area of research. These investigations have largely centered on the development of inhibitors for key enzymes implicated in the disease's pathology.

Several research groups have focused on designing N4-substituted piperazine naphthamide derivatives as inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). tandfonline.comnih.govtandfonline.com BACE-1 is a crucial enzyme in the production of amyloid-β peptides, which form the characteristic plaques found in the brains of Alzheimer's patients. tandfonline.com Molecular modeling and synthesis efforts have led to the identification of piperazine derivatives that can effectively interact with the BACE-1 active site. tandfonline.comtandfonline.com Another study successfully synthesized N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives that showed promising BACE-1 inhibitory activity. nih.gov

Piperazine derivatives have also been investigated as cholinesterase inhibitors. researchgate.nettandfonline.com Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine, and their inhibition is a therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease. tandfonline.com Studies have reported the synthesis of thiazole-piperazine and amiridine-piperazine hybrids that exhibit significant inhibitory activity against AChE and, in some cases, BChE. researchgate.nettandfonline.comnih.govresearchgate.net For instance, certain thiazole-piperazine derivatives showed high inhibitory effects on AChE, with some compounds being more potent than the standard drug donepezil (B133215). tandfonline.comnih.gov

Furthermore, research has explored the neuroprotective effects of piperazine derivatives. One study discovered indole-piperazine derivatives as selective histone deacetylase 6 (HDAC6) inhibitors that promoted neurite outgrowth and exhibited neuroprotective activity against oxidative stress in cell models. nih.gov

Antimicrobial and Antiviral Research

The versatility of the piperazine scaffold has led to its exploration in the development of novel antimicrobial and antiviral agents.

In the realm of antibacterial research, novel piperazine derivatives have been synthesized and shown to possess significant inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. oup.comthieme-connect.comresearchgate.net For example, a poly(ethylenediaminetetraacetic dianhydride-co-piperazine) derivative and its quaternized form demonstrated potent antibacterial effects. oup.com Another study reported the synthesis of hybrid quinazolinone–piperazine derivatives that exhibited impressive antibacterial and antifungal properties. ijpras.com The introduction of halogen and sulfur substituents into piperazine-thiazole derivatives has been shown to enhance their antimicrobial efficacy, likely by improving lipophilicity and membrane interaction. jneonatalsurg.com

In antiviral research, piperazine derivatives have been investigated for their activity against a range of viruses. arabjchem.org Several piperazine-containing compounds have been identified as potential inhibitors of the human immunodeficiency virus (HIV), hepatitis B virus (HBV), and hepatitis C virus (HCV). arabjchem.org For instance, certain piperazine-containing analogues have shown prominent anti-HIV activity. arabjchem.org Other research has focused on developing piperazine-derived small molecules as potential inhibitors of the Flaviviridae NS3 protease, with some compounds showing broad-spectrum activity against Zika virus (ZIKV) and dengue virus (DENV). unisi.it More recently, trisubstituted piperazine derivatives have been designed as noncovalent inhibitors of the SARS-CoV-2 main protease, with one compound, GC-78-HCl, exhibiting potent antiviral activity against various SARS-CoV-2 variants. acs.org Additionally, piperazine-substituted pyranopyridines have been found to inhibit the production of HBV virions. nih.gov

Antineoplastic Investigations

The piperazine moiety is a privileged structure in medicinal chemistry and has been incorporated into numerous compounds investigated for their anticancer properties. mdpi.commdpi.com Research has shown that piperazine derivatives can exert cytotoxic effects against a variety of cancer cell lines through diverse mechanisms. mdpi.com

Several studies have reported the synthesis of piperazine derivatives with significant antiproliferative activity against human cancer cells. For example, benzothiazole-piperazine derivatives have demonstrated cytotoxicity against hepatocellular, breast, and colorectal cancer cell lines. tandfonline.com Similarly, vindoline-piperazine conjugates have shown potent growth inhibition against a panel of 60 human tumor cell lines, with some derivatives exhibiting low micromolar GI50 values. mdpi.com

The mechanisms of action for these anticancer effects are varied. Some piperazine-based compounds have been developed as inhibitors of specific molecular targets implicated in cancer. For instance, piperazine derivatives have been investigated as inhibitors of far upstream binding protein 1 (FUBP1) and agonists of large amino acid transporter 1 (LAT1) in pancreatic cancer. ucf.edu Others have been designed as histone deacetylase (HDAC) inhibitors, which can induce apoptosis in cancer cells. jst.go.jpresearchgate.net For example, a piperazine derivative, CB01, was shown to be highly cytotoxic to glioblastoma and cervix cancer cells by inducing apoptosis through the intrinsic mitochondrial signaling pathway. researchgate.net

Furthermore, arylpiperazine derivatives have garnered attention for their ability to interact with various molecular targets involved in cancer pathogenesis, leading to cytotoxic effects against different tumor cell lines. mdpi.com Repurposing studies have also identified 4-acyl-2-substituted piperazine urea (B33335) derivatives with selective cytotoxic activity against breast cancer cells. unimi.it

Enzyme Inhibitor Development

The development of piperazine derivatives as enzyme inhibitors is a significant area of research with broad therapeutic implications. These compounds have been designed to target a variety of enzymes involved in different disease processes.

A major focus has been on the inhibition of enzymes relevant to neurodegenerative diseases. As mentioned previously, piperazine derivatives have been extensively studied as inhibitors of BACE-1 and cholinesterases (AChE and BChE) for the potential treatment of Alzheimer's disease. tandfonline.comnih.govtandfonline.comnih.govresearchgate.nettandfonline.comresearchgate.net The structural flexibility of the piperazine scaffold allows for the design of potent and selective inhibitors that can fit into the active sites of these enzymes. tandfonline.comtandfonline.com

Another important class of enzymes targeted by piperazine derivatives is histone deacetylases (HDACs). jst.go.jpnih.govacs.org HDAC inhibitors are being investigated for their potential in cancer therapy and for the treatment of neurodegenerative disorders. jst.go.jpacs.org Researchers have successfully designed indole-piperazine and benzylpiperazine derivatives that act as selective inhibitors of specific HDAC isoforms, such as HDAC1, HDAC3, and HDAC6. nih.govjst.go.jpacs.org For instance, certain indole-piperazine hybrids showed submicromolar activity against HDAC1 and exhibited antiproliferative effects against cancer cell lines. jst.go.jpnih.gov Alkyl piperidine (B6355638) and piperazine hydroxamic acids have also been developed as effective HDAC8 inhibitors. researchgate.net

Beyond these, piperazine-substituted oxadiazoles have been identified as potential inhibitors of the human monoamine oxidase-A (hMAO-A) enzyme, which is a target for antidepressant drugs. cuestionesdefisioterapia.com

The following table provides a summary of some piperazine derivatives and their enzyme inhibitory activities:

Derivative ClassTarget Enzyme(s)Therapeutic Area
N4-substituted piperazine naphthamidesBACE-1Alzheimer's Disease
Thiazole-piperazine hybridsAcetylcholinesterase (AChE)Alzheimer's Disease
Amiridine-piperazine hybridsAChE, Butyrylcholinesterase (BChE)Alzheimer's Disease
Indole-piperazine hybridsHistone Deacetylases (HDACs)Cancer, Neurodegenerative Diseases
Benzylpiperazine derivativesHDAC6Neurodegenerative Diseases
Piperazine-substituted oxadiazolesMonoamine Oxidase-A (MAO-A)Depression

Other Specialized Therapeutic Avenues

Beyond their established applications, the structural versatility of piperazine derivatives has prompted extensive research into other specialized therapeutic areas. The piperazine scaffold is a key feature in numerous compounds investigated for their potential in treating neurological disorders, viral infections, and metabolic diseases. encyclopedia.pubarabjchem.org The formation of piperazine derivatives as fumarate (B1241708) salts is a recognized strategy in pharmaceutical chemistry to improve physicochemical properties such as solubility and stability, which can, in turn, enhance pharmacokinetic profiles.

Neurological Disorders

The piperazine nucleus is integral to many compounds with pharmacological activity in the central nervous system. farmaceut.org Research has explored their application in a range of neurological and psychiatric conditions. ontosight.airesearchgate.net

Neurodegenerative Diseases: Piperazine derivatives are being investigated for their potential in treating age-related neurodegenerative diseases like Alzheimer's and Parkinson's disease. ontosight.aigoogle.com Certain derivatives act as modulators of the TRPML (Transient Receptor Potential Mucolipin) channel, which is implicated in lysosomal storage diseases and neurodegeneration. google.com One specific derivative, N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide (referred to as cmp2), has been identified as a modulator of the TRPC6 channel and has shown synaptoprotective effects in preclinical models of Alzheimer's disease. nih.gov Studies in 5xFAD mice, a model for Alzheimer's, demonstrated that cmp2 improved cognitive and motor functions. nih.gov Another area of investigation involves piperazine phenothiazine (B1677639) derivatives, which have demonstrated neuroprotective and neurotrophic effects on the central and peripheral nervous systems in preclinical studies. google.com Research into fatty acid fumarate derivatives, which can include a piperazine ring, has also been described for the potential treatment of neurodegenerative diseases. google.com

Anxiolytic Effects: Various piperazine analogues have been studied for their potential to alleviate anxiety. uniprot.org The anxiolytic-like activity of some derivatives is suggested to be mediated through their interaction with serotonin receptors, such as 5-HT1A. uniprot.org

The table below summarizes selected research findings on piperazine derivatives in neurological disorders.

Table 1: Research on Piperazine Derivatives in Neurological Disorders | Compound/Derivative Class | Therapeutic Target/Model | Key Research Findings | Citations | | :--- | :--- | :--- | :--- | | Piperazine (PPZ) and its derivatives | Alzheimer's Disease (AD) models | Potentiates TRPC6 channels; restores long-term potentiation in 5xFAD mouse hippocampal slices. nih.gov | | N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide (cmp2) | Alzheimer's Disease (5xFAD mice) | Acts as a TRPC6 modulator; improves cognitive functions and motor activity. nih.gov | | Piperazine phenothiazine derivatives | Central & Peripheral Nervous System Degeneration Models | Exhibit significant neuroprotective and neurotrophic effects in vitro and in vivo. google.com | | TRPML Modulators | Lysosome storage diseases, neurodegenerative diseases | A novel class of piperazine-containing compounds identified as potent TRPML activators. google.com | | Trifluoromethylphenylpiperazine (TFMPP) | Anxiety Disorder Models | Acts as an agonist at 5-HT1A receptors, which is associated with anxiolytic effects. uniprot.org |

Antiviral Applications

The piperazine heterocycle is a common structural motif in the development of antiviral agents, showing activity against a broad spectrum of viruses. arabjchem.org

Human Immunodeficiency Virus (HIV): Piperazine derivatives have been a focus of research for non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com For instance, diarylpyrimidine derivatives bearing a piperazine moiety have shown potent antiviral activity against HIV-1, with one compound exhibiting an EC₅₀ value of 0.0014 µM. arabjchem.org Another series of indoleoxoacetyl piperazine derivatives has also been noted for its unique antiviral activity against HIV.

Other Viruses: Research has demonstrated the potential of piperazine derivatives against various other viruses. A study on Chikungunya virus (CHIKV) showed that piperazine binds to the hydrophobic pocket of the virus's capsid protein, suggesting it could be a lead scaffold for developing alphaviral inhibitors. nih.gov In the context of the Zika virus (ZIKV), novel 1-aryl-4-arylmethylpiperazine derivatives were identified as ZIKV entry inhibitors. nih.gov Furthermore, trisubstituted piperazine derivatives have been developed as potent noncovalent inhibitors of the SARS-CoV-2 main protease (Mpro). researchgate.net

The table below details selected research on the antiviral activity of piperazine derivatives.

Table 2: Research on Antiviral Piperazine Derivatives | Derivative Class/Compound | Target Virus | Mechanism/Target | Key Research Findings | Citations | | :--- | :--- | :--- | :--- | :--- | | Diarylpyrimidine derivatives | HIV-1 | Non-nucleoside reverse transcriptase inhibitor (NNRTI) | Compound 58 showed potent activity with an EC₅₀ of 0.0014 µM. arabjchem.org | | Indoleoxoacetyl piperazine derivatives | HIV | HIV entry inhibition | Possess unique antiviral activity. | | Isatinyl thiosemicarbazones with piperazine | HIV-1 (IIIB strain) | Reverse transcriptase inhibition | A derivative with a 1-(3-trifluorometheylphenyl) piperazine moiety showed an EC₅₀ of 2.62 µM. mdpi.com | | Trisubstituted piperazine derivatives (e.g., GC-78-HCl) | SARS-CoV-2 | Main Protease (Mpro) Inhibitor | GC-78-HCl demonstrated high enzyme-inhibitory potency (IC₅₀ = 0.19 µM) and antiviral activity (EC₅₀ = 0.40 µM). researchgate.net | | 1-aryl-4-arylmethylpiperazine derivatives | Zika Virus (ZIKV) | Virus Entry Inhibitor | Identified as novel ZIKV entry inhibitors with potential for oral availability. nih.gov | | Piperazine | Chikungunya Virus (CHIKV) | Capsid Protein (hydrophobic pocket) | Binds to the hydrophobic pocket of the capsid protein, inhibiting the virus. nih.gov |

Metabolic Disorders

Piperazine derivatives have been explored as potential therapeutic agents for metabolic disorders, particularly type 2 diabetes. researchgate.net Their mechanisms of action often involve the inhibition of key enzymes in glucose metabolism.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Inhibition of DPP-4 is a validated approach for managing type 2 diabetes. semanticscholar.org Piperazine sulphonamide derivatives have been designed and synthesized as DPP-4 inhibitors. semanticscholar.org In one study, the most promising compound from a series showed a 27.32% inhibition of DPP-4 at a 10µmol L-1 concentration and demonstrated a reduction in serum glucose levels in animal models. semanticscholar.org

α-Glucosidase Inhibition: Novel benzimidazole (B57391) derivatives containing a piperazine structure have shown significant inhibitory effects against α-glucosidase, an enzyme involved in carbohydrate breakdown. acs.org

Other Metabolic Targets: Research on piperazinyl- and morpholinyl-quinoline derivatives has shown inhibitory activity against several metabolic enzymes, including α-glycosidase, highlighting their potential for treating type-2 diabetes mellitus. acs.org A specific fumarate derivative, p-methoxyphenylpiperazinyl fumarate (JP-2-196), was identified as a covalent handle for the E3 ligase RNF126, an enzyme involved in cellular protein quality control. uniprot.orgbiorxiv.org This finding opens avenues for developing molecular glue degraders, a novel therapeutic modality. biorxiv.org

The table below provides a summary of research on piperazine derivatives for metabolic disorders.

Table 3: Research on Piperazine Derivatives in Metabolic Disorders | Derivative Class/Compound | Therapeutic Target | Key Research Findings | Citations | | :--- | :--- | :--- | :--- | | Piperazine sulphonamide derivatives (e.g., Compound 8h) | Dipeptidyl peptidase-4 (DPP-4) | Compound 8h showed 27.32% inhibition at 10µmol L-1 and reduced serum glucose in animal models. semanticscholar.org | | Benzimidazole derivatives with piperazine | α-glucosidase | Demonstrated significant inhibitory effects on the enzyme. acs.org | | Piperazinyl-quinoline derivatives | α-glycosidase and other metabolic enzymes | Showed high inhibitory activity against multiple enzymes. acs.org | | p-methoxyphenylpiperazinyl fumarate (JP-2-196) | E3 ligase RNF126 | Identified as the best minimal unit for covalently engaging RNF126. biorxiv.org |

Computational and Theoretical Approaches in Piperazine Fumarate Research

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental computational tools used to predict the preferred orientation of a ligand when bound to a target protein. These methods are crucial for understanding the structural basis of a compound's activity and for designing molecules with improved affinity and selectivity.

In the context of piperazine (B1678402) derivatives, docking studies have been employed to elucidate their interactions with various biological targets. For instance, research on novel piperazine derivatives as potential anticancer agents involved docking simulations to understand their binding to DNA and topoisomerase IIα. The results indicated that these compounds could form stable complexes within the minor groove of DNA and bind to the active site of topoisomerase IIα, often through hydrogen bonds with key amino acid residues like aspartic acid. mdpi.com

Another study investigated the binding of several approved drugs, including piperazine, to the mitochondrial rhodoquinol-fumarate reductase (MRFR) from Ascaris suum, a critical enzyme for the parasite's survival. ajol.info While piperazine itself showed a binding free energy of zero, indicating poor interaction in this specific simulation, other compounds like atovaquone (B601224) and carvedilol (B1668590) demonstrated significant binding affinities. ajol.info This type of study is valuable for drug repurposing efforts.

Furthermore, docking has been used to explore the therapeutic potential of piperazine derivatives against other targets. A study on a novel non-covalent compound, (4-phenylpiperazin-1-ium) hydrogenfumarate, used a docking-based strategy to investigate its efficacy as a tyrosinase inhibitor. researchgate.netresearchgate.net The simulation revealed a high interaction energy with the target protein, suggesting potent inhibitory activity. researchgate.netresearchgate.net Similarly, the binding of pleuromutilin (B8085454) derivatives containing a piperazine ring to the Escherichia coli ribosome has been investigated through molecular modeling, finding a reasonable correlation between the calculated binding free energy and the observed antibacterial activity. researchgate.net

These examples highlight how molecular docking provides detailed insights into the intermolecular interactions—such as hydrogen bonds and hydrophobic contacts—that govern the binding of piperazine-based ligands to their respective protein targets.

Table 1: Examples of Molecular Docking Studies on Piperazine Derivatives

Compound/Derivative ClassTarget ProteinKey FindingsReference(s)
Phenylpiperazine derivatives of 1,2-benzothiazineTopoisomerase IIα / DNACompounds bind to the minor groove of DNA and the active site of Topo IIα, forming stable complexes. mdpi.com
PiperazineAscaris suum mitochondrial rhodoquinol-fumarate reductase (MRFR)Showed a binding free energy of 0.00 kcal/mol, suggesting a lack of significant binding. ajol.info
(4-phenylpiperazin-1-ium) hydrogenfumarateTyrosinaseFound to be a potent inhibitor with high interaction energy with the target protein. researchgate.netresearchgate.net
Pleuromutilin-piperazine derivativesEscherichia coli 50S ribosomeA correlation was found between the binding free energy and antibacterial activity. researchgate.net
Piperazine derivativesUreaseDocking studies were used to understand the binding interactions of potent inhibitors within the enzyme's active site. nih.gov

In Silico Prediction of Biological Activity and ADME Properties

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) properties is a critical step in early-stage drug discovery. nih.gov These predictive models help to identify compounds with poor pharmacokinetic profiles or potential toxicity issues, allowing researchers to focus on candidates with a higher probability of success. nih.gov

For piperazine derivatives, various computational platforms and tools like SwissADME and ADMETlab 2.0 have been utilized to predict their drug-likeness and pharmacokinetic parameters. nih.govmdpi.com These predictions cover a wide range of properties, including:

Physicochemical Properties: Molecular Weight, LogP (lipophilicity), and Topological Polar Surface Area (TPSA).

Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability, and P-glycoprotein substrate/inhibitor potential.

Distribution: Blood-Brain Barrier (BBB) penetration and plasma protein binding.

Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

Toxicity: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

In one study, in silico ADME predictions were performed on a series of newly designed piperazine derivatives as potential mTORC1 inhibitors. mdpi.com The analysis helped to select five candidate compounds with promising pharmacokinetic profiles for further development. mdpi.com Another study on 1-piperazine indole (B1671886) hybrids used in silico tools to assess their physicochemical, pharmacokinetic, and safety properties, successfully identifying several candidates with favorable characteristics. nih.gov These studies demonstrate the utility of ADME predictions in refining lead compounds and eliminating those with undesirable properties early in the discovery pipeline. nih.govmdpi.com

Table 2: Representative In Silico ADME/Tox Predictions for a Piperazine Derivative Note: This table is illustrative and based on typical parameters evaluated in studies. Values are hypothetical.

PropertyPredicted Value/ClassificationImplication
Physicochemical
Molecular Weight< 500 g/mol Good for absorption (Lipinski's Rule)
LogP2.5Optimal lipophilicity for permeability
Topological Polar Surface Area (TPSA)65 ŲGood cell membrane permeability
Pharmacokinetics (ADME)
Human Intestinal Absorption (HIA)HighGood oral absorption potential
Blood-Brain Barrier (BBB) PermeabilityLowReduced potential for CNS side effects
CYP2D6 InhibitorNoLower risk of drug-drug interactions
Toxicity
AMES MutagenicityNon-mutagenLow risk of carcinogenicity
hERG InhibitionLow RiskReduced risk of cardiotoxicity

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques used to identify the key chemical features of a molecule that are responsible for its biological activity.

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their measured biological activities. researchgate.net This is achieved by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods like multiple linear regression (MLR) to build a predictive model. mdpi.comresearchgate.net For piperazine derivatives, QSAR models have been developed to understand their activity as mTORC1 inhibitors. A study identified six molecular descriptors—including the energy of the lowest unoccupied molecular orbital (LUMO), molar refractivity (MR), and topological polar surface area (TPSA)—that were significantly correlated with the inhibitory activity. mdpi.comresearchgate.net Such models provide valuable guidance for designing new derivatives with enhanced potency. mdpi.com Similarly, 2D-QSAR models for aryl alkanol piperazine derivatives identified specific descriptors that influence their antidepressant activities. nih.gov

Pharmacophore modeling focuses on identifying the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. acs.org This "pharmacophore" can then be used as a 3D query to screen virtual databases for new, structurally diverse compounds that fit the model. acs.org This approach has been applied to design new α1-adrenoceptor antagonists based on an arylpiperazine scaffold. acs.org By creating a pharmacophore model from known active compounds, researchers were able to design novel benzimidazo- and indoloarylpiperazine derivatives that perfectly matched the model's features, leading to compounds with high affinity and selectivity for the target receptor. acs.org

Table 3: Key Molecular Descriptors from a QSAR Study on Piperazine Derivatives as mTORC1 Inhibitors

Molecular DescriptorSymbolCorrelation with ActivitySignificance
Lowest Unoccupied Molecular Orbital EnergyELUMONegativeLower LUMO energy is favorable for activity, suggesting electron-accepting capabilities are important.
Electrophilicity IndexωPositiveHigher electrophilicity is correlated with better inhibitory activity.
Molar RefractivityMRPositiveIndicates that bulkier, more polarizable groups may enhance activity.
Aqueous SolubilityLog SPositiveHigher water solubility is associated with increased activity in this series.
Topological Polar Surface AreaTPSAPositiveA larger polar surface area is beneficial for the compound's biological effect.
Refractive IndexnPositiveRelates to molar refractivity and suggests the importance of molecular volume and polarizability.
Source: Adapted from findings in In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. mdpi.comresearchgate.net

Future Research Directions and Emerging Paradigms for Piperazine Fumarate

Design and Synthesis of Novel Piperazine (B1678402) Fumarate (B1241708) Analogs with Unexplored Chemical Space

The synthesis of novel piperazine analogs is a major focus of ongoing research, with an emphasis on exploring new areas of chemical space. mdpi.com A primary goal is the structural exploration of carbon-functionalized piperazines to create new substitution patterns. mdpi.com Traditional methods often face challenges due to the presence of the second nitrogen atom, which can cause side reactions or inhibit catalyst activity. mdpi.com

Recent advancements are overcoming these hurdles through innovative synthetic strategies:

Photoredox Catalysis : This mild and green alternative to classical methods uses visible light to facilitate C-H functionalization, allowing for the direct arylation, vinylation, and alkylation of the piperazine core. mdpi.comresearchgate.net Protocols like SnAP (stannyl amine protocol), SLAP, and CLAP (CarboxyLic Amine Protocol) are expanding the synthetic toolbox for creating diverse C2-substituted piperazines. mdpi.comnsf.gov

Direct C–H Lithiation : This method enables the direct and diastereoselective functionalization of the piperazine ring, providing another route to novel analogs. mdpi.com

Molecular Hybridization : Combining the piperazine moiety with other pharmacologically active fragments like benzimidazole (B57391), thiazole, or natural products is a key strategy. nih.govtandfonline.comresearchgate.net This approach aims to create hybrid molecules with enhanced or entirely new biological activities. researchgate.net

These advanced methodologies allow for the rational design of new piperazine derivatives, moving beyond known structures to develop compounds with potentially improved pharmacokinetic and pharmacodynamic profiles. researchgate.netmdpi.com

Application of Sustainable and Green Chemistry Principles in Industrial-Scale Synthesis

The pharmaceutical industry is increasingly adopting green and sustainable chemistry principles, and the synthesis of piperazine derivatives is no exception. researchgate.netnih.gov Research is focused on developing environmentally benign methods that are efficient and scalable. researchgate.net

Key green chemistry approaches include:

Catalyst-Free and Solvent-Free Reactions : Protocols have been developed for synthesizing derivatives like N-phenyl piperazine based di-thio-carbamates under neat (solvent-free) conditions, which simplifies the process and reduces waste. nih.gov

Microwave-Assisted Techniques : Using microwave irradiation can accelerate reactions, often leading to higher yields in shorter times with less energy consumption. researchgate.net

Photoredox Catalysis : As mentioned previously, photoredox catalysis is considered a green method because it operates under mild conditions and can use organic photocatalysts, avoiding the use of toxic heavy metals. mdpi.comresearchgate.net The ability to transition these methods from batch to continuous flow conditions further enhances their sustainability and scalability for industrial applications. mdpi.comnsf.gov

One-Pot Multicomponent Reactions : These reactions improve efficiency by combining several synthetic steps without isolating intermediates, thus saving time, resources, and reducing waste. researchgate.net

Development of Advanced Hybrid Molecules and Conjugates for Multifunctional Therapies

A significant paradigm in modern drug discovery is the creation of hybrid molecules that integrate the piperazine scaffold with other bioactive moieties to target multiple aspects of a disease. nih.govrsc.orgtandfonline.com This strategy is particularly prominent in the search for treatments for complex conditions like Alzheimer's disease (AD). rsc.orgresearchgate.netnih.gov

Examples of such hybrid molecules include:

Benzothiazole–piperazine hybrids : Designed as multifunctional ligands for AD, these compounds have shown the ability to inhibit acetylcholinesterase (AChE), prevent Aβ aggregation, and exhibit neuroprotective properties. rsc.org

Acridine-piperazine hybrids : These have been synthesized as cognitive enhancers, acting as multifunctional cholinesterase inhibitors. nih.gov

Amiridine-piperazine hybrids : Developed as potential agents for AD, these molecules inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.gov

Donepezil-based hybrids : By conjugating a benzylpiperazine moiety with benzimidazole or benzofuran (B130515) derivatives, researchers have created hybrids that mimic the structure of donepezil (B133215) while adding properties like antioxidant activity and inhibition of amyloid-beta peptide aggregation. tandfonline.com

This molecular hybridization approach allows for the development of single molecules with a broader spectrum of activity, potentially leading to more effective, multifunctional therapies. researchgate.net

Deepening Mechanistic Understanding Through Advanced Molecular Research

A fundamental understanding of how piperazine derivatives interact with their biological targets at a molecular level is essential for rational drug design. Advanced research methods are being employed to elucidate these mechanisms. Molecular docking and molecular dynamics simulations are key computational tools used to predict and analyze the binding of piperazine ligands to receptors. nih.govtandfonline.comrsc.org For instance, docking studies on N-phenylpiperazine derivatives with the α1A-adrenoceptor showed that binding is primarily driven by hydrogen bonds and electrostatic forces, with key interactions involving specific amino acid residues like Asp106 and Ser192. rsc.org Similarly, simulations of amiridine-piperazine hybrids provided insights into structure-activity relationships for AChE and BChE inhibition. researchgate.netnih.gov These computational approaches, combined with experimental data, help to refine the design of new analogs with improved potency and selectivity. rsc.orgmdpi.com

Exploration of New Pharmacological Targets and Therapeutic Applications

While piperazine has historical use as an anthelmintic agent, its structural versatility has made it a "privileged scaffold" for drug discovery across a wide range of diseases. nih.govnih.gov Researchers are actively exploring new applications for piperazine derivatives far beyond their original use.

The flexible piperazine core is being incorporated into novel compounds targeting various conditions: nih.gov

Cancer : Arylpiperazine derivatives are being investigated as anti-proliferative agents. researchgate.netmdpi.com They have shown cytotoxic effects against various cancer cell lines, and their ability to interact with multiple molecular targets makes them valuable candidates for oncology. mdpi.com

Neurodegenerative Diseases : As discussed, piperazine hybrids are a major focus in the search for multifunctional treatments for Alzheimer's disease. rsc.orgtaylorandfrancis.com Derivatives are also being explored for potential use in Parkinson's disease and other neuroinflammatory conditions. taylorandfrancis.com

Central Nervous System Disorders : Many piperazine derivatives exhibit pharmacological activity in the central nervous system, leading to their investigation as potential antipsychotic, antidepressant, and anxiolytic agents. nih.govnih.gov

Infectious Diseases : Novel piperazine analogs are being synthesized and tested for their antimicrobial, antifungal, and antiviral activities. japsonline.comacs.org

This broad pharmacological profile ensures that the piperazine scaffold will remain a focal point for the discovery of new therapeutic agents for diverse medical needs. nih.govnih.gov

Strategies for Addressing Residues and Environmental Impact in Research

The use of piperazine in industrial applications, such as in carbon capture systems, and its use in veterinary medicine, necessitates research into its environmental fate and impact. canada.cascienceasia.orgosti.gov The nonstandardized use of piperazine can lead to residues in animal-derived foods and the wider environment. scienceasia.org

Research in this area focuses on several key strategies:

Environmental Monitoring : Developing sensitive analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), is crucial for detecting and quantifying piperazine residues in environmental samples and food products like chicken muscle. scienceasia.org

Risk Assessment : Government bodies conduct risk assessments to determine if piperazine presents a risk to human health or the environment. canada.ca A 2024 Canadian government assessment concluded that while piperazine has potential health effects, current exposure levels are not considered harmful to human health or the environment. canada.cacanada.ca

Degradation and Removal : Studies are investigating the degradation of piperazine in industrial settings. For example, in amine scrubbing for CO2 capture, piperazine can be oxidized. osti.gov Research into mitigation strategies, such as using carbon beds to remove oxidation catalysts and degradation products, is ongoing. osti.gov

These efforts are essential for ensuring the safe and sustainable use of piperazine compounds, balancing their utility with environmental protection.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing piperazine fumarate derivatives with confirmed purity?

  • Methodological Answer : this compound derivatives are typically synthesized via condensation reactions, with purity confirmed through elemental analysis (C, H, N content) and spectral techniques (e.g., NMR, IR). For example, modified derivatives synthesized with β-cyclodextrin showed reduced toxicity but required rigorous validation using chromatographic methods (e.g., HPLC with fluorimetric detection) to ensure structural integrity .

Q. How can researchers validate the quantitative analysis of piperazine derivatives in complex matrices?

  • Methodological Answer : Use internal standards (e.g., p-tolylpiperazine) for calibration in HPLC or LC-MS workflows. A validated protocol involves spiking samples with known concentrations of the target compound and internal standard, followed by recovery tests to account for matrix effects .

Q. What pharmacological mechanisms underlie the biological activity of this compound derivatives?

  • Methodological Answer : Piperazine derivatives often act via receptor modulation (e.g., serotonin or dopamine receptors). In vitro assays, such as enzyme inhibition studies (e.g., carbonic anhydrase inhibition) or cytotoxicity screens (e.g., MTT assays on cancer cell lines), are used to elucidate mechanisms. For example, some derivatives exhibit antiplatelet activity linked to structural modifications .

Q. What safety considerations are critical when handling this compound in laboratory settings?

  • Methodological Answer : Piperazine alone is non-carcinogenic but may form nitrosamines in the presence of nitrites. Follow USP guidelines for handling, including PPE usage, fume hoods, and waste disposal protocols. Teratogenicity and mutagenicity data remain limited, necessitating precautionary measures .

Advanced Research Questions

Q. How can structural modifications optimize the biological activity of this compound derivatives while minimizing toxicity?

  • Methodological Answer : Introduce functional groups (e.g., fluorophenyl or methoxyphenyl) to enhance target binding while incorporating biocompatible moieties (e.g., β-cyclodextrin) to reduce toxicity. Toxicity profiling via in vivo models (e.g., rodent LD50 studies) and computational docking (e.g., AutoDock Vina) can guide optimization .

Q. What statistical approaches resolve contradictions in experimental data, such as variable anesthetic efficacy across piperazine derivatives?

  • Methodological Answer : Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to compare mean efficacy indices between groups. For example, Table V in infiltration anesthesia studies showed significant variability (standard deviation ±1.2–1.8), suggesting subgroup stratification or covariate adjustment (e.g., solubility differences) .

Q. How does the protonation state of piperazine linkers in PROTACs influence their therapeutic efficacy?

  • Methodological Answer : Experimental pKa determination (e.g., Sirius T3 platform) and computational modeling (e.g., MoKa software) predict protonation states under physiological pH. Piperazine’s basicity (pKa ~9.8) affects solubility and target engagement, requiring pH-adjusted stability assays for PROTAC optimization .

Q. What catalytic applications of this compound exist in green chemistry?

  • Methodological Answer : Piperazine-functionalized graphene oxide (GO) catalysts enable solvent-free reactions (e.g., Michael additions) at high yields (>85%). Thermogravimetric analysis (TGA) confirms catalyst stability up to 250°C, while DIP-MS monitors volatilization during reactive extrusion processes .

Q. How do pharmacopeial standards ensure consistency in this compound formulations for preclinical studies?

  • Methodological Answer : USP guidelines mandate identity tests (e.g., TLC with acetic acid solvent systems) and purity criteria (e.g., ≤0.1% heavy metals). Batch-to-batch consistency is verified via dissolution profiling and reference standard comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.